molecular formula C11H11N3OS B2462573 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195811-60-8

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2462573
CAS No.: 2195811-60-8
M. Wt: 233.29
InChI Key: GBBSPXYXJRCRQJ-UHFFFAOYSA-N
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Description

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, combining a thiazole core with a dihydropyridazinone moiety. The thiazole ring is a privileged structure in pharmacology, known for its aromaticity and presence in a wide range of bioactive molecules . Thiazole-containing compounds have demonstrated diverse therapeutic potentials, including antibacterial, antifungal, anti-cancer, and anti-inflammatory activities . The specific incorporation of a cyclopropyl group on the thiazole ring and its linkage to a dihydropyridazinone scaffold is designed to explore novel chemical space for modulating biological targets. This compound is intended for use as a key intermediate or building block in organic synthesis and for the development of potential enzyme inhibitors. Researchers can utilize this compound for screening against various biological targets, investigating structure-activity relationships (SAR), and probing novel mechanisms of action in early-stage drug discovery projects. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-10-2-1-5-12-14(10)6-9-7-16-11(13-9)8-3-4-8/h1-2,5,7-8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSPXYXJRCRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.

    Cyclization: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Pyridazinone Formation: The final step involves the formation of the pyridazinone ring through a cyclization reaction, typically using hydrazine derivatives and appropriate reaction conditions such as heating in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridazinone moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-pyridazinone hybrids. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Thiazole-Containing Dihydropyridazinones

Compound Name Thiazole Substituent Pyridazinone Substituent Key Features Potential Applications
2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one Cyclopropyl Methyl Compact cyclopropyl group enhances metabolic stability; moderate logP (~2.1) Anticancer, antimicrobial
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Coumarin-3-yl Phenyl-tetrazolyl Bulky coumarin group increases π-stacking; higher logP (~3.5) Fluorescent probes, enzyme inhibition
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) 2-Ethyl thiazole Methyl-pyrimidinone Ethyl group improves membrane permeability; thioxo enhances redox activity Antioxidant, kinase inhibitors

Key Findings :

Hydrogen-bonding networks in dihydropyridazinone derivatives, analyzed via graph set theory , reveal that the target compound’s methyl group supports fewer intermolecular interactions than phenyl or coumarin analogs, impacting crystallinity and solubility.

Biological Activity: Thiazole-pyridazinones with electron-withdrawing groups (e.g., coumarin in 4i) exhibit stronger fluorescence and enzyme inhibition, whereas the cyclopropyl analog may prioritize stability over potency . The ethyl-thiazole in 4j enhances lipophilicity (logP ~2.8), favoring blood-brain barrier penetration, a trait absent in the cyclopropyl variant .

Synthetic Accessibility :

  • The target compound’s synthesis is less labor-intensive than 4i or 4j, which require multi-step tetrazolyl and coumarin couplings .

Table 2: Crystallographic and Physicochemical Properties

Property Target Compound Compound 4i Compound 4j
Molecular Weight (g/mol) ~263.3 ~589.6 ~612.7
Hydrogen Bond Donors 2 (NH, OH) 3 (NH, OH, coumarin O) 2 (NH, OH)
Hydrogen Bond Acceptors 4 (N, O) 7 (N, O, S) 6 (N, O, S)
Predicted logP 2.1 3.5 2.8

Biological Activity

The compound 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H13N3SC_{12}H_{13}N_3S with a molecular weight of approximately 239.31 g/mol. The structure features a cyclopropyl group attached to a thiazole ring, which is linked to a dihydropyridazinone moiety.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and pyridazine structures exhibit significant antitumor properties. For instance, compound 1 , which shares structural similarities with our compound of interest, demonstrated an IC50 value of 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxicity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 1A4311.61
Compound 2HT29<1.00
Compound 3Jurkat<0.50

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In one study, a thiazole-integrated pyrrolidinone displayed significant anticonvulsant activity, leading to the hypothesis that similar compounds may exhibit comparable effects .

Case Study:
A specific analogue of thiazole showed protective effects in animal models against induced seizures, suggesting that modifications in the thiazole structure can enhance anticonvulsant efficacy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Interaction with DNA: Some thiazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often correlated with specific structural features. For example:

  • Electron-Donating Groups: The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
  • Substituent Positioning: The positioning of substituents on the thiazole ring significantly influences the compound's potency against various targets .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclopropane-containing thiazole precursors and pyridazinone intermediates. Key steps include alkylation of the thiazole moiety and cyclization under controlled conditions. Optimization may involve catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature gradients (e.g., reflux for cyclization). Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with thiazole protons appearing as distinct singlets (δ 6.5–7.5 ppm) and pyridazinone carbonyls at ~170 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (as demonstrated in analogous thiazole-pyridazine hybrids) resolves stereochemistry and intermolecular interactions, with data refinement using software like SHELX .

Q. How can researchers assess the basic biological activity of this compound in vitro?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Dose-response curves against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) with IC₅₀ calculations.
  • Antioxidant activity : DPPH or ABTS radical scavenging assays, referencing protocols from phenolic compound analysis .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs) be systematically addressed?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:

  • Replicate experiments with standardized protocols (e.g., OECD guidelines).
  • Perform purity validation via HPLC and quantify trace impurities (e.g., residual solvents).
  • Compare structural analogs (e.g., pyridothiadiazine derivatives) to identify substituent-specific activity trends .

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow long-term environmental chemistry frameworks (e.g., Project INCHEMBIOL):

  • Laboratory studies : Measure biodegradation (OECD 301B), photolysis rates, and soil adsorption coefficients (Koc).
  • Field studies : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
  • Statistical analysis : Multivariate regression to correlate physicochemical properties (logP, pKa) with environmental persistence .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Factors : Catalyst loading, solvent polarity, reaction time.
  • Response surface methodology : Central Composite Design (CCD) to identify optimal conditions.
  • Byproduct analysis : Use LC-MS to track intermediates and adjust stoichiometry. Split-plot designs (as in agricultural chemistry trials) can manage variable interactions .

Q. How can researchers elucidate the mechanism of action of this compound using computational and crystallographic methods?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes against protein targets (e.g., cyclin-dependent kinases).
  • Dynamic simulations : MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., using vapor diffusion), refining structures to Ångström resolution .

Q. What approaches are used to establish structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Synthetic diversification : Modify substituents (e.g., cyclopropyl to methyl groups) via Suzuki-Miyaura coupling.
  • Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using MOE or Discovery Studio.
  • Multivariate analysis : Principal Component Analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .

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